



Application Notes: Labradimil in Neuro-Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Labradimil	
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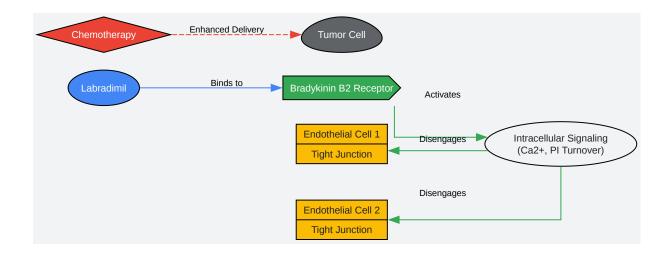
Introduction

Labradimil, also known as RMP-7 or Cereport®, is a synthetic nine-amino-acid peptide analog of bradykinin.[1][2] It functions as a potent and selective agonist for the bradykinin B2 receptor. [1] In the field of neuro-oncology, **Labradimil** is investigated for its ability to transiently increase the permeability of the blood-brain barrier (BBB) and the blood-brain tumor barrier (BBTB).[1][3] This mechanism is leveraged to enhance the delivery of chemotherapeutic agents to brain tumors, which are otherwise difficult to treat due to the restrictive nature of the BBB.[1]

Mechanism of Action

Labradimil exerts its effect by selectively binding to bradykinin B2 receptors, which are constitutively expressed on brain capillary endothelial cells.[1][4] This binding initiates a cascade of second messenger systems, including an increase in intracellular calcium and phosphatidylinositol turnover.[1][5] The downstream effect of this signaling pathway is the disengagement of tight junctions between the endothelial cells of the BBB, leading to a rapid and transient increase in permeability.[1][5] This effect is particularly pronounced in the vasculature of brain tumors.[1] The increased permeability allows for greater penetration of coadministered water-soluble chemotherapeutic agents, such as carboplatin, into the tumor tissue.[1] The restoration of the BBB is rapid, typically occurring within 2 to 5 minutes after the cessation of Labradimil infusion.[1][5]





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Caption: Mechanism of Labradimil in enhancing drug delivery across the BBTB.

Preclinical Data

Autoradiographic studies in rat models with gliomas have demonstrated that **Labradimil** significantly increases the permeability of the BBB to various radiolabeled tracers and chemotherapeutic agents in a dose-dependent manner.[1] This effect is selective for the tumor and the surrounding brain tissue.[1] In a rat glioma model, co-administration of **Labradimil** with [14C]carboplatin was shown to significantly increase the levels of carboplatin in the tumor.[6][7] Specifically, **Labradimil** administration led to a 49% increase in carboplatin levels in the tumor in the absence of dexamethasone, and a 46% increase in the presence of dexamethasone.[7] Survival studies in rodent models of gliomas have shown that the combination of **Labradimil** and water-soluble chemotherapeutics leads to a greater enhancement in survival compared to chemotherapy alone.[1]

Table 1: Summary of Preclinical Efficacy of Labradimil in a Rat Glioma Model



Model System	Co-administered Agent	Labradimil Effect on Agent's Tumor Concentration	Reference
Rat Glioma (RG2 cells)	[14C]carboplatin	49% increase (without dexamethasone)	[7]
Rat Glioma (RG2 cells)	[14C]carboplatin	46% increase (with dexamethasone)	[7]

Clinical Data

Several clinical trials have evaluated the safety and efficacy of **Labradimil** in combination with carboplatin for the treatment of various brain tumors.

Phase I Clinical Trial in Recurrent Malignant Glioma

A Phase I dose-escalation study was conducted in 14 patients with progressing malignant glioma to assess the safety and tolerability of intravenous **Labradimil** with carboplatin.[8] The dose of **Labradimil** was escalated from 50 ng/kg to 300 ng/kg, while carboplatin was dosed to a target area under the curve (AUC).[8] The combination was generally well-tolerated, with side effects consistent with those of the individual drugs.[8]

Table 2: Phase I Clinical Trial of **Labradimil** and Carboplatin in Recurrent Malignant Glioma



Cohort	Labradimil Dose	Carboplatin Target AUC (mg/ml/min)	Number of Patients	Notable Outcomes	Reference
A	50 ng/kg	5	2	-	[8]
В	100 ng/kg	5	3	-	[8]
С	100 ng/kg	7	2	-	[8]
D	200 ng/kg	7	2	-	[8]
E	300 ng/kg	7	5	1 patient improved, 1 remained stable for ≥6 months	[8]

Phase II Clinical Trials in Recurrent High-Grade Glioma

Phase II studies involving 87 patients with recurrent high-grade glioma (WHO Grade III/IV) assessed the response to intravenous **Labradimil** (300 ng/kg) and carboplatin.[2][9] The studies included chemotherapy-naive and chemotherapy-pretreated patient groups.[9]

Table 3: Phase II Clinical Trial Response in Recurrent High-Grade Glioma



Patient Group	Number of Patients	Clinical Respons e (Stable or Improved	Radiologi cal Respons e (Stable, Partial, or Complete	Complete or Partial Radiologi cal Respons e	Median Duration of Respons e (weeks)	Referenc e
Chemother apy Naive (CN-RMP)	45	61%	79%	32%	30.3	[9]
Chemother apy Pretreated (CP-RMP)	42	39%	24%	5%	19.6	[9]

Another randomized, double-blind, placebo-controlled Phase II study in 122 patients with recurrent malignant glioma did not show a significant improvement in the efficacy of carboplatin when co-administered with **Labradimil** at the tested dose and schedule.[10][11]

Table 4: Randomized Phase II Clinical Trial in Recurrent Malignant Glioma

Treatment Group	Number of Patients	Median Time to Progression (weeks)	Median Survival Time (weeks)	Reference
Labradimil + Carboplatin	62	9.7	26.9	[10][11]
Placebo + Carboplatin	60	8.0	19.9	[10][11]

Phase II Clinical Trial in Childhood Brain Tumors

A Phase II trial evaluated the combination of **Labradimil** and carboplatin in 41 pediatric patients with various primary brain tumors.[12]



Table 5: Phase II Clinical Trial Response in Childhood Brain Tumors

Tumor Type	Number of Evaluable Patients	Objective Responses	Reference
Brainstem Glioma	12	0	[12]
High-Grade Glioma	9	0 (2 with prolonged stable disease >6 months)	[12]
Ependymoma	8	2	[12]
Medulloblastoma/PNE T	6	1	[12]
Low-Grade Glioma	2	0	[12]

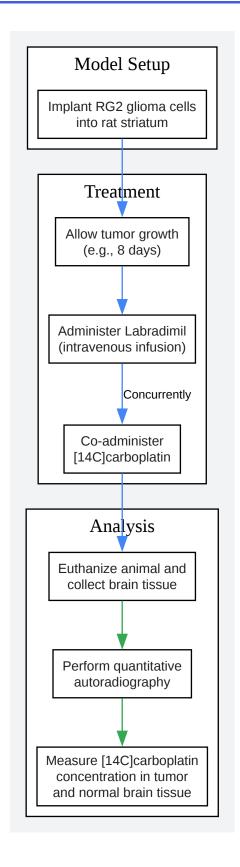
The study concluded that the combination was inactive in childhood high-grade gliomas and brainstem gliomas.[12]

Experimental Protocols

Protocol 1: In Vivo Assessment of BBTB Permeability in a Rat Glioma Model

This protocol describes a method to assess the effect of **Labradimil** on the permeability of the BBTB to a chemotherapeutic agent in a rat model of glioma.





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Caption: Workflow for preclinical evaluation of Labradimil in a rat glioma model.



Methodology:

- Animal Model: Establish an orthotopic glioma model by implanting RG2 glioma cells into the striatum of adult rats.[13]
- Tumor Growth: Allow the tumors to grow for a specified period (e.g., 8 days).[13]
- Drug Administration:
 - Administer Labradimil via intravenous or intra-arterial infusion at a predetermined dose.
 - Co-administer a radiolabeled chemotherapeutic agent, such as [14C]carboplatin.[6][7]
- Tissue Collection: After a defined circulation time, euthanize the animals and carefully excise the brains.
- Quantitative Autoradiography:
 - Freeze and section the brains.
 - Expose the sections to autoradiographic film or a phosphor imaging system.
 - Quantify the concentration of the radiolabeled agent in the tumor, brain surrounding the tumor, and contralateral normal brain tissue by comparing the signal intensity to known standards.

Protocol 2: Clinical Trial Protocol for **Labradimil** and Carboplatin in Recurrent High-Grade Glioma

This protocol outlines a general methodology based on the Phase II clinical trials for recurrent high-grade glioma.

Methodology:

 Patient Population: Enroll adult patients with a histologically confirmed diagnosis of recurrent WHO Grade III or IV glioma (e.g., anaplastic astrocytoma, glioblastoma multiforme) who have previously undergone radiotherapy.[2][9] Patients can be stratified based on prior chemotherapy exposure.[9]



- Treatment Regimen:
 - Administer Labradimil as an intravenous infusion over 10 minutes at a dose of 300 ng/kg.
 [2][9]
 - Administer carboplatin intravenously. The carboplatin dose is calculated to achieve a target AUC (e.g., 4-9 mg/ml/min), often using the Calvert formula.[8][9]
 - Repeat treatment cycles every 28 days.[9][14]
- Patient Monitoring and Assessment:
 - Monitor for adverse events, particularly those related to carboplatin (e.g., myelosuppression) and Labradimil (e.g., transient flushing, nausea, headache).[8]
 - Assess neurological status, performance status (e.g., Karnofsky Performance Status), and corticosteroid use before each treatment cycle.
 - Evaluate tumor response using Magnetic Resonance Imaging (MRI) at baseline and after
 a specified number of cycles (e.g., after cycles 2, 4, 6, 9, and 12).[9]
- Endpoints:
 - Primary Endpoints: Time to tumor progression, objective response rate (complete response, partial response).[10][11]
 - Secondary Endpoints: Overall survival, duration of response, safety and tolerability.[9][10]
 [11]

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Methodological & Application





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- To cite this document: BenchChem. [Application Notes: Labradimil in Neuro-Oncology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1674209#applications-of-labradimil-in-neuro-oncology-research]

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